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Abstract
Lazertinib (YH25448, LECLAZA®) is an oral, irreversible, third-generation epidermal growth

factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has emerged as a significant

therapeutic agent in the management of non-small cell lung cancer (NSCLC).[1][2] Developed

to overcome the resistance mechanisms associated with earlier generation EGFR TKIs,

Lazertinib exhibits high selectivity for sensitizing EGFR mutations (exon 19 deletions and

L858R) and the T790M resistance mutation, while sparing wild-type (WT) EGFR.[2][3] This

selectivity profile translates into a favorable safety and tolerability profile, particularly with

regard to skin toxicities.[2][4] Preclinical studies have demonstrated its potent anti-tumor

activity and excellent blood-brain barrier penetration, a critical attribute for treating brain

metastases, a common complication in advanced NSCLC.[3][5] Clinical trials, including the

pivotal LASER201 and LASER301 studies, have confirmed its efficacy and safety, leading to its

approval in several countries for the treatment of EGFR-mutated NSCLC. This technical guide

provides a comprehensive overview of the discovery, development, mechanism of action, and

clinical application of Lazertinib, with a focus on the experimental data and methodologies that

have underpinned its journey.

Introduction: The Challenge of EGFR-Mutated
NSCLC and the Advent of Third-Generation TKIs
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Non-small cell lung cancer (NSCLC) is the most prevalent type of lung cancer, and a significant

subset of these tumors are driven by activating mutations in the Epidermal Growth Factor

Receptor (EGFR) gene.[3] These mutations, most commonly exon 19 deletions (Ex19del) and

the L858R point mutation in exon 21, lead to constitutive activation of the EGFR signaling

pathway, promoting uncontrolled cell proliferation and survival.[5]

First and second-generation EGFR TKIs, such as gefitinib, erlotinib, and afatinib, initially

provided substantial clinical benefit to patients with EGFR-mutated NSCLC. However, the

majority of patients inevitably develop resistance, most frequently through the acquisition of a

secondary "gatekeeper" mutation, T790M, in exon 20 of the EGFR gene. This mutation

sterically hinders the binding of first and second-generation TKIs to the ATP-binding pocket of

the EGFR kinase domain.

The development of third-generation EGFR TKIs was a direct response to this challenge.

These inhibitors are designed to selectively and irreversibly bind to the cysteine residue at

position 797 (Cys797) in the ATP-binding site of EGFR, a mechanism that is effective against

both sensitizing mutations and the T790M resistance mutation, while having minimal activity

against wild-type EGFR.[1][2] Lazertinib was developed with the goal of improving upon

existing third-generation TKIs, with a focus on enhanced potency, selectivity, and central

nervous system (CNS) penetration.[6]

Preclinical Discovery and Development
The discovery of Lazertinib was a result of a deliberate effort to design a third-generation

EGFR TKI with an improved therapeutic profile.[6] Its development involved a comprehensive

preclinical evaluation to characterize its mechanism of action, potency, selectivity, and in vivo

efficacy.

Mechanism of Action
Lazertinib is an irreversible inhibitor that forms a covalent bond with the Cys797 residue within

the ATP-binding site of the EGFR kinase domain.[1][2] This covalent modification permanently

inactivates the receptor, leading to the blockade of downstream signaling pathways critical for

tumor cell survival and proliferation, including the PI3K/AKT and MAPK pathways.[1][5] The

distinctive pyrazole moiety of Lazertinib facilitates both van der Waals and hydrogen bonding
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interactions within the EGFR kinase domain, contributing to its high potency and selectivity for

mutant forms of the receptor.[6][7]

In Vitro Efficacy
The potency and selectivity of Lazertinib were evaluated in a series of in vitro assays, including

cell-free kinase assays and cell-based proliferation assays.

Lazertinib demonstrated potent inhibitory activity against various EGFR mutations in cell-free

kinase assays. The half-maximal inhibitory concentration (IC50) values highlight its selectivity

for mutant EGFR over wild-type EGFR.

Table 1: In Vitro Kinase Inhibition of Lazertinib Against EGFR Mutations

EGFR Mutation Lazertinib IC50 (nmol/L)

Del19 5

L858R 20.6

Del19/T790M 1.7

L858R/T790M 2

Wild-Type 76

Data sourced from multiple preclinical studies.

[5][8]

In cell-based assays using NSCLC cell lines harboring different EGFR mutations, Lazertinib

effectively inhibited cell proliferation and induced apoptosis. Its activity was significantly more

potent in cells with sensitizing and T790M mutations compared to those with wild-type EGFR.

Table 2: Anti-proliferative Activity of Lazertinib in EGFR-Mutant NSCLC Cell Lines
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Cell Line EGFR Mutation Lazertinib GI50 (nM)

PC-9 Exon 19 deletion 5

H1975 L858R/T790M 6

H2073 Wild-Type 711

GI50: 50% growth inhibition

concentration.[8]

In Vivo Efficacy
The anti-tumor activity of Lazertinib was further validated in in vivo models, including patient-

derived xenograft (PDX) models of NSCLC.

In mouse xenograft models implanted with human NSCLC cells harboring EGFR mutations,

Lazertinib demonstrated significant tumor growth inhibition.[1] Notably, in models of brain

metastasis, Lazertinib showed superior efficacy in reducing intracranial tumor burden due to its

excellent blood-brain barrier penetration.[3][9] In a head-to-head comparison in an H1975

(L858R/T790M) xenograft model, Lazertinib showed a superior tumor regression percentage

compared to osimertinib (86.85% vs. a lower value for osimertinib).[2]

Clinical Development
The promising preclinical data for Lazertinib prompted its evaluation in a series of clinical trials

to assess its safety, tolerability, and efficacy in patients with EGFR-mutated NSCLC.

Phase I/II Study (LASER201/NCT03046992)
This first-in-human, open-label, multicenter study evaluated the safety, tolerability,

pharmacokinetics, and anti-tumor activity of Lazertinib in patients with EGFR-mutated

advanced NSCLC who had progressed on prior EGFR TKI therapy.[10] The study established

the recommended Phase 2 dose of 240 mg once daily.[11]

Table 3: Efficacy of Lazertinib in the LASER201 Study (T790M-positive patients)
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Endpoint Result

Objective Response Rate (ORR) 55%

Median Progression-Free Survival (PFS) 11.1 months

Median Overall Survival (OS) 38.9 months

Intracranial ORR (in patients with CNS

metastases)
86%

Median Intracranial PFS 26.0 months

Data from patients with EGFR T790M-positive

NSCLC who had progressed on prior EGFR

TKIs.[9][12]

Phase III Study (LASER301/NCT04248829)
This randomized, double-blind, multinational Phase III study compared the efficacy and safety

of Lazertinib versus gefitinib as a first-line treatment for patients with locally advanced or

metastatic EGFR-mutated NSCLC.[13][14]

Table 4: Efficacy of Lazertinib vs. Gefitinib in the LASER301 Study (First-Line Treatment)
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Endpoint
Lazertinib
(n=196)

Gefitinib
(n=197)

Hazard Ratio
(95% CI)

p-value

Median

Progression-Free

Survival (PFS)

20.6 months 9.7 months 0.45 (0.34-0.58) <0.001

Objective

Response Rate

(ORR)

76% 76% - -

Median Duration

of Response

(DoR)

19.4 months 8.3 months - -

18-month

Survival Rate
80% 72% 0.74 (0.51-1.08) 0.116

Data from the

investigator-

assessed

primary analysis.

[9][15]

The LASER301 trial demonstrated a statistically significant and clinically meaningful

improvement in progression-free survival with Lazertinib compared to gefitinib in the first-line

setting.[9][12]

Mechanisms of Resistance
As with other targeted therapies, acquired resistance to Lazertinib can develop. The most

commonly identified on-target resistance mechanism is the acquisition of the C797S mutation

in the EGFR kinase domain, which prevents the covalent binding of irreversible TKIs.[16][17]

Other resistance mechanisms include MET amplification and ERBB2 (HER2) amplification.[18]

Ongoing research is focused on strategies to overcome these resistance mechanisms,

including combination therapies. The combination of Lazertinib with amivantamab, a bispecific

antibody targeting EGFR and MET, has shown promise in this regard.[19]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 13 Tech Support

https://ascopubs.org/doi/10.1200/JCO.23.00515
https://www.researchgate.net/publication/371944604_Lazertinib_Versus_Gefitinib_as_First-line_Treatment_in_Patients_With_EGFR-mutated_Advanced_Non-Small_Cell_Lung_Cancer_NSCLC_Results_From_LASER301
https://ascopubs.org/doi/10.1200/JCO.23.00515
https://www.esmo.org/oncology-news/lazertinib-demonstrates-significant-efficacy-improvement-compared-with-gefitinib-in-the-first-line-treatment-of-egfr-mutated-advanced-nsclc
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Egfr_IN_93_in_In_Vitro_Cell_Viability_Assays_MTT_MTS.pdf
https://www.benchchem.com/pdf/In_Vitro_Kinase_Assay_for_EGFR_Inhibitor_IC50_Determination_A_Technical_Guide.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Determining_the_Efficacy_of_EGFR_Inhibitors_on_Cancer_Cell_Viability.pdf
https://ascopubs.org/doi/abs/10.1200/JCO.23.00515
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15604528?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Lazertinib against

wild-type and mutant EGFR kinases.

Methodology:

Reagents and Materials: Recombinant human EGFR kinase domains (wild-type and various

mutants), a suitable kinase substrate (e.g., a synthetic peptide containing a tyrosine residue),

ATP, Lazertinib, kinase assay buffer, and a detection system (e.g., luminescence-based ADP

detection).[1]

Procedure: a. Prepare serial dilutions of Lazertinib in the kinase assay buffer. b. In a 96-well

or 384-well plate, combine the EGFR enzyme, the kinase substrate, and the diluted

Lazertinib or a vehicle control. c. Initiate the kinase reaction by adding ATP. d. Incubate the

reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60

minutes).[1] e. Stop the reaction and measure the amount of product formed (e.g., ADP or

phosphorylated substrate) using the chosen detection system.

Data Analysis: a. Calculate the percentage of kinase inhibition for each Lazertinib

concentration relative to the vehicle control. b. Plot the percentage of inhibition against the

logarithm of the Lazertinib concentration. c. Determine the IC50 value by fitting the data to a

sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)
Objective: To assess the anti-proliferative effect of Lazertinib on NSCLC cell lines.

Methodology:

Cell Culture: Culture NSCLC cell lines with known EGFR mutation status (e.g., PC-9, H1975,

H2073) in appropriate growth medium.

Procedure: a. Seed the cells into 96-well plates and allow them to adhere overnight. b. Treat

the cells with serial dilutions of Lazertinib or a vehicle control for a specified duration (e.g., 72

hours).[16] c. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
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solution to each well and incubate to allow for the formation of formazan crystals by

metabolically active cells. d. Solubilize the formazan crystals using a suitable solvent (e.g.,

DMSO).[16] e. Measure the absorbance of the resulting solution at a specific wavelength

(e.g., 490 nm) using a microplate reader.[16]

Data Analysis: a. Calculate the percentage of cell viability for each treatment group relative

to the vehicle control. b. Plot the percentage of cell viability against the logarithm of the

Lazertinib concentration to generate a dose-response curve. c. Determine the GI50

(concentration for 50% growth inhibition) value from the curve.

Patient-Derived Xenograft (PDX) Model
Objective: To evaluate the in vivo anti-tumor efficacy of Lazertinib.

Methodology:

Establishment of PDX Models: a. Obtain fresh tumor tissue from NSCLC patients with

informed consent and under ethical approval.[20][21] b. Surgically implant small fragments of

the tumor tissue subcutaneously into immunodeficient mice (e.g., NOD/SCID mice).[20] c.

Monitor the mice for tumor growth. Once the tumors reach a certain size, they can be

passaged to subsequent generations of mice for expansion.

Efficacy Study: a. Once the tumors in the experimental cohort reach a palpable size,

randomize the mice into treatment and control groups. b. Administer Lazertinib (e.g., orally,

once daily) to the treatment group and a vehicle control to the control group. c. Measure

tumor volume regularly using calipers. d. At the end of the study, euthanize the mice and

excise the tumors for further analysis (e.g., histology, biomarker analysis).

Data Analysis: a. Calculate the tumor growth inhibition (TGI) percentage for the Lazertinib-

treated group compared to the control group. b. Statistically analyze the differences in tumor

volume between the treatment and control groups.
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EGFR Signaling Pathway
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Caption: Simplified EGFR signaling pathway and the inhibitory action of Lazertinib.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 13 Tech Support

https://www.benchchem.com/product/b15604528?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15604528?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Lazertinib Drug Discovery and Development Workflow

Target Identification
(EGFR T790M)

Lead Generation &
Optimization

Preclinical Studies

IND Filing

Phase I Clinical Trial
(LASER201)

Phase II Clinical Trial
(LASER201)

Phase III Clinical Trial
(LASER301)

NDA Submission

Regulatory Approval

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 13 Tech Support

https://www.benchchem.com/product/b15604528?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15604528?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: The streamlined workflow for the discovery and development of Lazertinib.

Conclusion
Lazertinib represents a significant advancement in the targeted therapy of EGFR-mutated

NSCLC. Its development was guided by a rational drug design approach aimed at overcoming

the limitations of previous EGFR TKIs. The robust preclinical and clinical data package

demonstrates its potent and selective inhibition of mutant EGFR, leading to substantial clinical

benefits for patients, including those with the challenging T790M resistance mutation and brain

metastases. As our understanding of resistance mechanisms to third-generation TKIs evolves,

the future of Lazertinib will likely involve its use in combination with other targeted agents to

further improve patient outcomes and prolong survival. The journey of Lazertinib from a

laboratory concept to a clinically approved medication serves as a compelling case study in

modern oncology drug development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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